molecular formula C11H13FO2 B13557778 3-(2-Fluoro-5-methylphenyl)butanoic acid

3-(2-Fluoro-5-methylphenyl)butanoic acid

Cat. No.: B13557778
M. Wt: 196.22 g/mol
InChI Key: QYQJLMSBNFCTOF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methylphenyl)butanoic acid is a fluorinated aromatic carboxylic acid derivative. Structurally, it consists of a butanoic acid backbone substituted at the third carbon with a 2-fluoro-5-methylphenyl group.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-(2-fluoro-5-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-7-3-4-10(12)9(5-7)8(2)6-11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)

InChI Key

QYQJLMSBNFCTOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-5-methylbenzene.

    Grignard Reaction: The 2-fluoro-5-methylbenzene undergoes a Grignard reaction with butyl magnesium bromide to form the corresponding butylated intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 3-(2-Fluoro-5-methylphenyl)butanoic acid.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluoro-5-methylphenyl)butanoic acid may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluoro-5-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The butanoic acid chain allows for potential interactions with enzymes involved in metabolic pathways. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid

A closely related compound, 4-[(2-fluoro-5-methylphenyl)amino]-4-oxobutanoic acid (C₁₁H₁₂FNO₃, molar mass 225.22 g/mol), shares the 2-fluoro-5-methylphenyl substituent but differs in functional groups .

Property 3-(2-Fluoro-5-methylphenyl)butanoic Acid 4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic Acid
Molecular Formula C₁₁H₁₃FO₂ C₁₁H₁₂FNO₃
Key Functional Groups Carboxylic acid Amide, ketone, carboxylic acid
Molar Mass ~210.22 g/mol (estimated) 225.22 g/mol
Polarity/Solubility Moderate (carboxylic acid enhances polarity) Higher (amide/ketone groups increase polarity)
Potential Reactivity Acid-catalyzed esterification Nucleophilic attack at ketone/amide sites

Key Differences :

  • The carboxylic acid group in 3-(2-Fluoro-5-methylphenyl)butanoic acid may enhance solubility in aqueous environments compared to its amide counterpart.

4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic Acid

Isolated from Rehmannia glutinosa, this compound (C₁₁H₁₅NO₄) features a pyrrole ring substituted with formyl and hydroxymethyl groups, attached to a butanoic acid chain .

Property 3-(2-Fluoro-5-methylphenyl)butanoic Acid 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-yl]butanoic Acid
Aromatic System Fluorinated benzene Pyrrole ring
Functional Groups Fluorine, methyl, carboxylic acid Formyl, hydroxymethyl, carboxylic acid
Bioactivity Synthetic (potential enzyme modulation) Natural product with possible immunomodulatory effects

Key Insight :

  • Fluorinated aromatic systems (as in the target compound) generally exhibit greater metabolic stability than heteroaromatic systems like pyrrole, which may oxidize more readily .

General Fluorinated Aryl Butanoic Acids

Compounds such as 3-(4-fluorophenyl)butanoic acid and 3-(3-methylphenyl)butanoic acid provide further context:

Substituent Position Impact on Properties
2-Fluoro-5-methyl Steric hindrance near fluorine may reduce enzymatic degradation; methyl enhances lipophilicity
4-Fluoro Increased symmetry improves crystallinity but may reduce target specificity
3-Methyl Lower electron-withdrawing effect compared to fluorine, altering acidity (pKa ~4.5–5.0)

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